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Comparative Pharmacodynamics of Funobactam
in Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics (PD) of Funobactam, a

novel diazabicyclooctane β-lactamase inhibitor, across different animal species. Funobactam
is under investigation in combination with Imipenem/Cilastatin for treating complex infections

caused by multidrug-resistant Gram-negative bacteria.[1][2][3] It restores the activity of

imipenem by protecting it from degradation by Ambler Class A, C, and D β-lactamases.[1][4]

The data presented herein is derived from published murine studies and supplemented with

illustrative hypothetical data for other species to provide a comparative framework.

Mechanism of Action: Restoring β-Lactam Efficacy
Funobactam itself possesses no intrinsic antibacterial activity.[5] Its primary function is to

inhibit bacterial β-lactamase enzymes, which are the primary mechanism of resistance to β-

lactam antibiotics like imipenem. By binding to and inactivating these enzymes, Funobactam
allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and

disrupt bacterial cell wall synthesis, leading to cell death.
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Caption: Funobactam inhibits β-lactamase, protecting Imipenem to enable cell wall synthesis

disruption.

Comparative In Vivo Pharmacodynamics
In vivo efficacy of the Imipenem/Funobactam combination has been rigorously evaluated using

the neutropenic murine thigh infection model.[1][2][6] Studies have identified the percentage of

the dosing interval that free drug concentrations remain above a critical threshold concentration

(%fT > CT), normalized to the minimum inhibitory concentration (MIC), as the

pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy.[1][2]

Table 1: In Vivo Efficacy of Imipenem/Funobactam in the
Murine Thigh Model
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This table summarizes the PK/PD targets for Imipenem/Funobactam against key serine

carbapenemase-producing Gram-negative pathogens in mice. Data is based on achieving

bacteriostasis or a 1-log10 reduction in colony-forming units (CFU) over 24 hours.

Pathogen Species Strain(s) Endpoint
Median PK/PD
Target ([%fT >
CT=1mg/L]/MIC)

Acinetobacter

baumannii
7 clinical isolates 1-log kill 9.82[1][2]

Pseudomonas

aeruginosa
4 clinical isolates 1-log kill 9.90[1][2]

Klebsiella

pneumoniae
4 clinical isolates Stasis 55.73[1][2]

Table 2: Comparative Pharmacokinetic &
Pharmacodynamic Parameters
This table compares key parameters across species. The murine data is from published

studies.[1][6] Data for rat and cynomolgus monkey models are illustrative/hypothetical and

included to demonstrate the importance of interspecies comparisons in preclinical

development.
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Parameter Mouse (ICR)
Rat (Sprague-
Dawley)

Cynomolgus
Monkey

Pharmacokinetics

Funobactam Half-life

(t1/2)
~0.5 h ~0.8 h ~1.2 h

Plasma Protein

Binding
~15% ~20% ~25%

Primary Clearance

Route
Renal Renal Renal

Pharmacodynamics

Efficacy Model Neutropenic Thigh Neutropenic Thigh Pneumonia Model

Key PK/PD Index (%fT > CT)/MIC (%fT > CT)/MIC (%fT > CT)/MIC

Target Exposure

(Stasis vs. K.

pneumoniae)

~55 ~60 ~75

Target Exposure (1-

log kill vs. A.

baumannii)

~10 ~12 ~15

Key Experimental Protocols
Detailed and validated animal infection models are crucial for determining the PK/PD targets

that guide clinical dose selection.[7]

Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobials.[1][7]

Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are typically used.[1][6]

Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal injections of

cyclophosphamide (e.g., 150 mg/kg at 4 days prior and 100 mg/kg at 1 day prior to
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infection).[1]

Renal Impairment (Optional): To simulate human-like drug exposures by reducing clearance,

uranyl nitrate (5 mg/kg) may be administered 3 days before inoculation.[1]

Inoculation: A bacterial suspension (e.g., ~107 CFU/mL) of the target pathogen is injected

into the thigh muscle.[1]

Drug Administration: Therapy with Funobactam, typically in combination with a human-

simulated regimen of imipenem, begins 2 hours post-inoculation. Dosing can be fractionated

(e.g., every 3, 6, or 12 hours) to determine the time-dependent nature of the drug.[1][6]

Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are

excised, homogenized, and serially diluted for CFU counting. Efficacy is measured as the

change in log10 CFU/thigh compared to the 0-hour controls.[1]

In Vitro Time-Kill Kinetics Assay
Time-kill assays provide foundational data on the concentration- and time-dependent

bactericidal activity of a drug combination.[8][9]

Bacterial Culture: Isolates are grown to logarithmic phase in a standard cation-adjusted

Mueller-Hinton broth.

Drug Exposure: The bacterial suspension is diluted to a starting inoculum of ~5x105 CFU/mL

and exposed to various concentrations of Imipenem/Funobactam (e.g., 0.25x to 32x the

MIC).[8] A growth control without antibiotics is included.

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8,

12, 24 hours), serially diluted, and plated onto agar.

Quantification: Colonies are counted after overnight incubation. The results are plotted as

log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically defined as

bactericidal activity.[9]

Visualized Experimental Workflow
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The following diagram illustrates the typical workflow for an in vivo pharmacodynamic study as

described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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